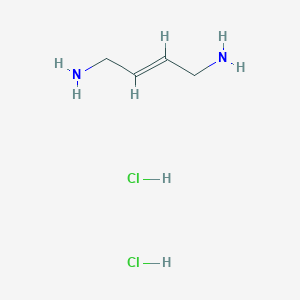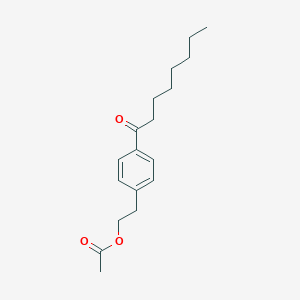
4-Octanoylphenethyl acetate
Descripción general
Descripción
“4-Octanoylphenethyl acetate” is a chemical compound with the molecular formula C18H26O3 . Its average mass is 290.397 Da and its monoisotopic mass is 290.188202 Da .
Molecular Structure Analysis
The molecular structure of “4-Octanoylphenethyl acetate” consists of 18 carbon atoms, 26 hydrogen atoms, and 3 oxygen atoms . It’s important to note that the exact structure can influence the compound’s properties and reactivity.
Physical And Chemical Properties Analysis
“4-Octanoylphenethyl acetate” has a density of approximately 1.0±0.1 g/cm³ . Its boiling point is around 406.6±28.0 °C at 760 mmHg . Other properties such as vapour pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and molar volume are also provided .
Aplicaciones Científicas De Investigación
-
Pharmaceutical Research
- 4-Octanoylphenethyl acetate is known as Fingolimod Impurity 40 . Fingolimod is a drug used in the treatment of multiple sclerosis .
- The application of this compound in pharmaceutical research involves its use as an impurity standard in the quality control and development of Fingolimod .
- The methods of application typically involve analytical chemistry techniques such as High-Performance Liquid Chromatography (HPLC) to quantify the amount of this impurity in Fingolimod samples .
-
Organic Synthesis
- Acetylacetonates, which are similar in structure to 4-Octanoylphenethyl acetate, are used as precursors for nanoparticle research, polymer science, and catalysis .
- These compounds are used in a variety of catalyzed reactions .
- The methods of application often involve the use of these compounds as catalysts in organic syntheses .
- The outcomes of such research can lead to the development of new materials and applications in various scientific fields .
-
Energy and Petrochemical Industry
- Acetate-based ionic liquids (AcILs), which are similar in structure to 4-Octanoylphenethyl acetate, have unique characteristics that make them important candidates for a range of applications in the field of energy and in the petrochemical industry .
- These compounds display excellent structure tunability, non-volatility, good solubility to biomass, and favorable adsorption capacity .
- The methods of application often involve the use of these compounds in various energy-related processes .
- The outcomes of such research can lead to the development of new energy technologies and applications .
-
Chemical Research
- 4-Octanoylphenethyl acetate is a chemical compound with the molecular formula C18H26O3 .
- It can be used in chemical research as a reference compound or a reactant .
- The methods of application typically involve standard laboratory procedures in organic chemistry .
- The outcomes of such research can lead to the synthesis of new compounds or the development of new synthetic methods .
-
Quality Control
- 4-Octanoylphenethyl acetate is known as Fingolimod Impurity 40 .
- It can be used in quality control during the production of Fingolimod, a drug used in the treatment of multiple sclerosis .
- The methods of application typically involve analytical techniques such as High-Performance Liquid Chromatography (HPLC) to quantify the amount of this impurity in Fingolimod samples .
-
Material Science
- Acetate-based compounds, which are similar in structure to 4-Octanoylphenethyl acetate, can be used in material science .
- These compounds can be used in the synthesis of new materials .
- The methods of application often involve the use of these compounds in various material synthesis processes .
- The outcomes of such research can lead to the development of new materials with unique properties .
-
Chemical Research
- 4-Octanoylphenethyl acetate is a chemical compound with the molecular formula C18H26O3 .
- It can be used in chemical research as a reference compound or a reactant .
- The methods of application typically involve standard laboratory procedures in organic chemistry .
- The outcomes of such research can lead to the synthesis of new compounds or the development of new synthetic methods .
-
Quality Control
- 4-Octanoylphenethyl acetate is known as Fingolimod Impurity 40 .
- It can be used in quality control during the production of Fingolimod, a drug used in the treatment of multiple sclerosis .
- The methods of application typically involve analytical techniques such as High-Performance Liquid Chromatography (HPLC) to quantify the amount of this impurity in Fingolimod samples .
-
Material Science
- Acetate-based compounds, which are similar in structure to 4-Octanoylphenethyl acetate, can be used in material science .
- These compounds can be used in the synthesis of new materials .
- The methods of application often involve the use of these compounds in various material synthesis processes .
- The outcomes of such research can lead to the development of new materials with unique properties .
Safety And Hazards
Propiedades
IUPAC Name |
2-(4-octanoylphenyl)ethyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26O3/c1-3-4-5-6-7-8-18(20)17-11-9-16(10-12-17)13-14-21-15(2)19/h9-12H,3-8,13-14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRGCTTARENKHBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)C1=CC=C(C=C1)CCOC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70617189 | |
| Record name | 2-(4-Octanoylphenyl)ethyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70617189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Octanoylphenethyl acetate | |
CAS RN |
162358-03-4 | |
| Record name | 2-(4-Octanoylphenyl)ethyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70617189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

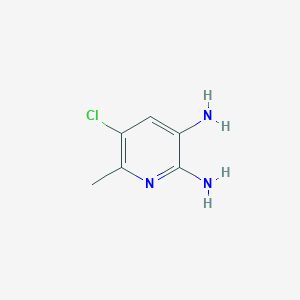
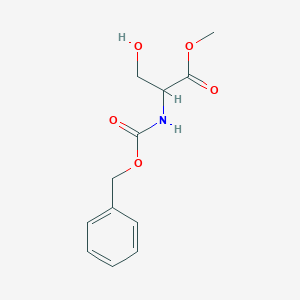
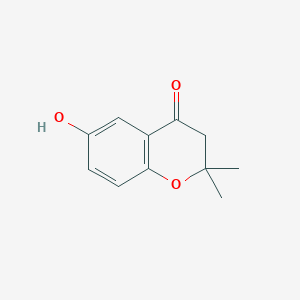
![2-Tosyl-2,3,3a,4-tetrahydrocyclopenta[c]pyrrol-5(1H)-one](/img/structure/B180582.png)
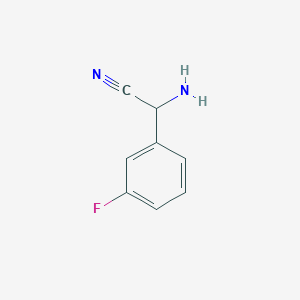
![8-(Pyrimidin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B180587.png)
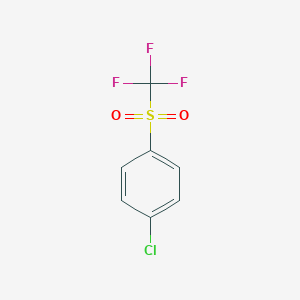
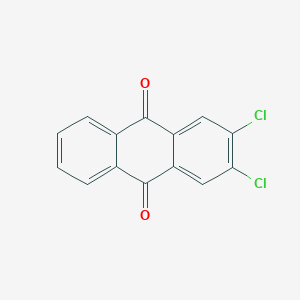
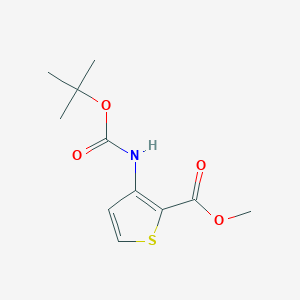
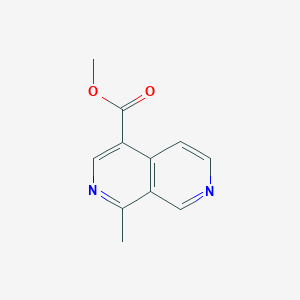
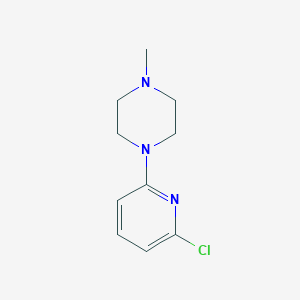
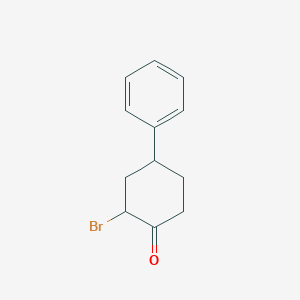
![Diethyl bicyclo[2.2.2]octane-1,4-dicarboxylate](/img/structure/B180621.png)
